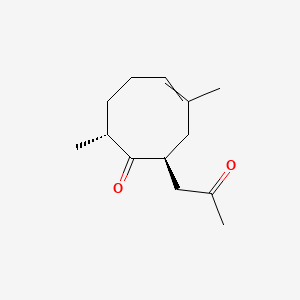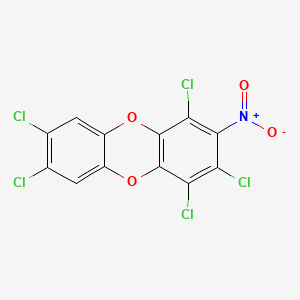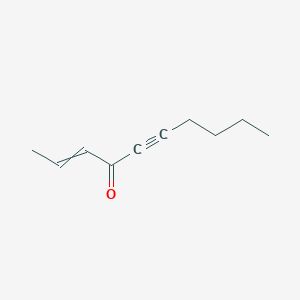
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two cyclohexyl groups and two dimethyl groups attached to a hexanediamide backbone. It is used in various scientific research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide typically involves the reaction of hexanediamine with cyclohexyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide involves large-scale reactions in reactors equipped with temperature and pressure control systems. The raw materials are fed into the reactor, and the reaction is monitored to ensure complete conversion. The product is then isolated and purified using industrial-scale purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~,N~6~-Dimethylhexane-1,6-diamine: This compound has a similar hexanediamine backbone but lacks the cyclohexyl groups.
N~1~,N~6~-Dicyclohexylhexanediamine: This compound contains cyclohexyl groups but does not have the dimethyl groups.
Uniqueness
N~1~,N~6~-Dicyclohexyl-N~1~,N~6~-dimethylhexanediamide is unique due to the presence of both cyclohexyl and dimethyl groups, which confer specific chemical and physical properties. These properties make it suitable for a variety of applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
107785-80-8 |
|---|---|
Formule moléculaire |
C20H36N2O2 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
N,N'-dicyclohexyl-N,N'-dimethylhexanediamide |
InChI |
InChI=1S/C20H36N2O2/c1-21(17-11-5-3-6-12-17)19(23)15-9-10-16-20(24)22(2)18-13-7-4-8-14-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
GFJNDYYLAYCCKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C(=O)CCCCC(=O)N(C)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



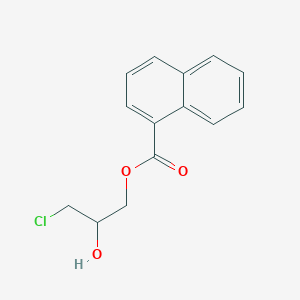


![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
![1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene](/img/structure/B14333902.png)
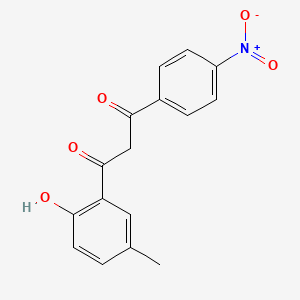

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
